molecular formula C19H19N3O3 B6026848 N-(2,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide

N-(2,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide

Cat. No.: B6026848
M. Wt: 337.4 g/mol
InChI Key: BWQPTINFLWBFRI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2,4-dimethoxyphenyl group and an imidazol-1-ylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-7-8-17(18(11-16)25-2)21-19(23)15-5-3-14(4-6-15)12-22-10-9-20-13-22/h3-11,13H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQPTINFLWBFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(chloromethyl)benzoic acid with ammonia or an amine under suitable conditions.

    Introduction of the Imidazol-1-ylmethyl Group: The imidazol-1-ylmethyl group can be introduced by reacting the benzamide core with imidazole in the presence of a base such as potassium carbonate.

    Substitution with the 2,4-Dimethoxyphenyl Group: The final step involves the substitution of the benzamide core with the 2,4-dimethoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced under suitable conditions to yield the corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide can be compared with other benzamide derivatives, such as:

    N-(2,4-dimethoxyphenyl)-4-(pyridin-2-ylmethyl)benzamide: Similar structure but with a pyridine moiety instead of imidazole.

    N-(2,4-dimethoxyphenyl)-4-(methylthio)benzamide: Contains a methylthio group instead of imidazole.

    N-(2,4-dimethoxyphenyl)-4-(methylamino)benzamide: Features a methylamino group in place of imidazole.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

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